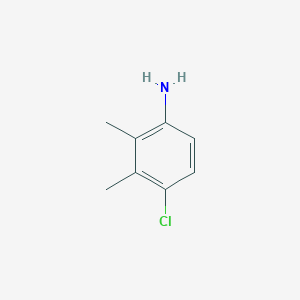
salzsaurem Dimethylanilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salzsaurem Dimethylanilin, also known as N,N-Dimethylaniline, is an organic chemical compound that belongs to the class of substituted anilines. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow. It is an important precursor to dyes such as crystal violet and malachite green .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylaniline was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane:
C6H5NH2+2CH3I→C6H5N(CH3)2+2HI
Industrially, N,N-Dimethylaniline is produced by alkylation of aniline with methanol in the presence of an acid catalyst:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Similarly, it can also be prepared using dimethyl ether as the methylating agent .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles. Some of the key reactions include:
Nitration: It is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive.
Lithiation: It is lithiated with butyllithium.
Methylation: Methylating agents attack the amine to give the quaternary ammonium salt.
Common Reagents and Conditions
Nitration: Typically involves a nitrating mixture of concentrated nitric acid and sulfuric acid.
Lithiation: Utilizes butyllithium as the reagent.
Methylation: Uses methylating agents such as dimethyl sulfate.
Major Products
Tetryl: A nitrated derivative used as an explosive.
Quaternary Ammonium Salts: Formed through methylation reactions.
Scientific Research Applications
N,N-Dimethylaniline finds extensive applications in various fields:
Chemistry: It is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet.
Biology and Medicine: It is used as a hardener for plastic resins and an acid scavenger in the manufacture of semisynthetic penicillins and cephalosporins.
Industry: It is used in the synthesis of vanillin, methyl violet, and Michler’s ketone.
Mechanism of Action
The mechanism of action of N,N-Dimethylaniline involves its role as a precursor in various chemical reactions. For instance, in the synthesis of dyes, it undergoes electrophilic substitution reactions to form complex dye molecules. In polymerization processes, it acts as a promoter, facilitating the curing of resins by interacting with the polymer matrix .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylaniline: Another substituted aniline with ethyl groups instead of methyl groups.
N-Methylaniline: Contains only one methyl group attached to the nitrogen atom.
Aniline: The parent compound without any alkyl substitution.
Uniqueness
N,N-Dimethylaniline is unique due to its specific structure, which imparts distinct chemical reactivity and applications. Its tertiary amine structure makes it more reactive towards electrophiles compared to primary and secondary amines, allowing it to participate in a wider range of chemical reactions .
Properties
CAS No. |
52827-70-0 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-chloro-2,3-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
OHKAJFZPJNWBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


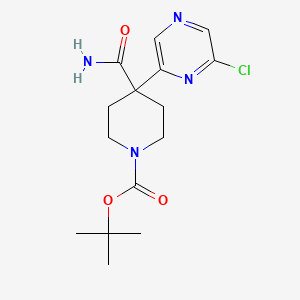
![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
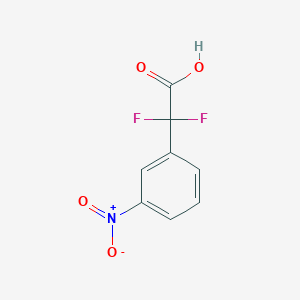
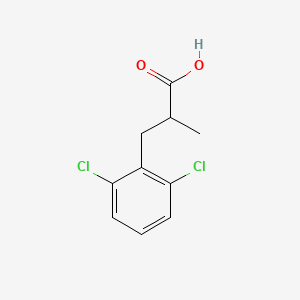
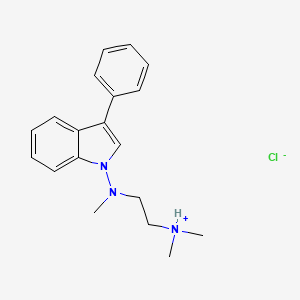
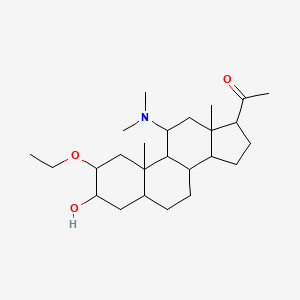
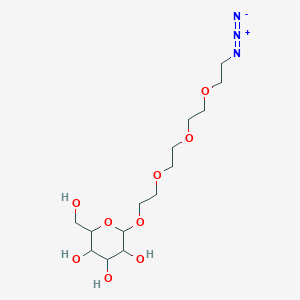
![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
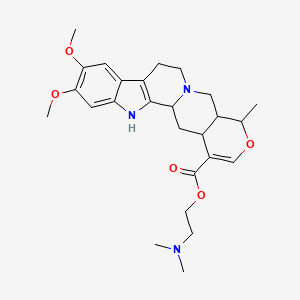
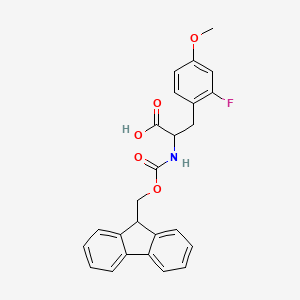
![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
